3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride
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Overview
Description
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride is an organic compound with the molecular formula C9H13ClFNO. It is a derivative of aniline, featuring ethyl, fluoro, and methoxy substituents on the benzene ring, and is commonly used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-ethyl-5-fluoro-2-methoxyaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-fluoroaniline: Lacks the methoxy group, resulting in different chemical properties.
2-Methoxy-5-fluoroaniline: Lacks the ethyl group, affecting its reactivity and applications.
3-Ethyl-2-methoxyaniline: Does not have the fluoro substituent, leading to variations in its chemical behavior.
Uniqueness
3-Ethyl-5-fluoro-2-methoxyaniline hydrochloride is unique due to the presence of all three substituents (ethyl, fluoro, and methoxy) on the benzene ring, which imparts distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H13ClFNO |
---|---|
Molecular Weight |
205.66 g/mol |
IUPAC Name |
3-ethyl-5-fluoro-2-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C9H12FNO.ClH/c1-3-6-4-7(10)5-8(11)9(6)12-2;/h4-5H,3,11H2,1-2H3;1H |
InChI Key |
OAAXNNZHYSDDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)F)N)OC.Cl |
Origin of Product |
United States |
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